molecular formula C19H11BrClFN6O2S3 B2951693 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 389073-06-7

5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2951693
CAS No.: 389073-06-7
M. Wt: 585.87
InChI Key: ZCBAHVKUSQEWMH-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a combination of bromine, chlorine, fluorine, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the halogen atoms.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

Scientific Research Applications

Chemistry

Biology

Medicine

    Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, altering their activity. The halogen atoms can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chlorobenzoic acid: Shares the bromine and chlorine substituents but lacks the thiadiazole and fluorophenyl groups.

    4-fluorophenyl-1,3,4-thiadiazole: Contains the thiadiazole and fluorophenyl groups but lacks the bromine and chlorine substituents.

Uniqueness

The combination of bromine, chlorine, fluorine, and thiadiazole groups in 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide makes it unique. This unique structure imparts specific electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[5-[2-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrClFN6O2S3/c20-10-3-6-13(21)12(7-10)15(30)24-18-27-28-19(33-18)31-8-14(29)23-17-26-25-16(32-17)9-1-4-11(22)5-2-9/h1-7H,8H2,(H,23,26,29)(H,24,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBAHVKUSQEWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrClFN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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